molecular formula C20H22BrFN2OS B232102 2-[4-(8-Bromo-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol

2-[4-(8-Bromo-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol

カタログ番号 B232102
分子量: 437.4 g/mol
InChIキー: LDEZXABKDITBRB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[4-(8-Bromo-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol is a chemical compound that belongs to the class of antipsychotic drugs. It is commonly known as Brexpiprazole and has been approved by the US Food and Drug Administration (FDA) for the treatment of schizophrenia and major depressive disorder.

作用機序

Brexpiprazole acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors. By modulating the activity of these neurotransmitter systems, Brexpiprazole helps to restore the balance of neurotransmitters in the brain, leading to an improvement in symptoms of schizophrenia and major depressive disorder.
Biochemical and Physiological Effects:
Brexpiprazole has been shown to improve symptoms of schizophrenia and major depressive disorder in clinical trials. It has also been associated with improvements in cognitive function and quality of life. Brexpiprazole has a favorable side effect profile compared to other antipsychotic drugs, with a lower incidence of weight gain, metabolic disturbances, and extrapyramidal symptoms.

実験室実験の利点と制限

Brexpiprazole has several advantages for use in lab experiments, including its well-established safety profile, ease of synthesis, and availability. However, its high cost and limited solubility in aqueous solutions may limit its use in certain experiments.

将来の方向性

Brexpiprazole has the potential to be used in the treatment of a wide range of psychiatric disorders. Future research should focus on further elucidating its mechanism of action, optimizing its dosing regimen, and investigating its potential use in combination with other drugs. In addition, Brexpiprazole may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease, and further research is warranted in this area.

合成法

Brexpiprazole is synthesized by the reaction of 8-bromo-3-fluoro-11H-dibenzo[b,f]thiepin-11-one with 1-(2-hydroxyethyl)-4-piperazinyl)ethanone in the presence of a base. The reaction yields Brexpiprazole as a white solid with a purity of more than 99%.

科学的研究の応用

Brexpiprazole has been extensively studied for its efficacy and safety in the treatment of schizophrenia and major depressive disorder. It has also been investigated for its potential use in the treatment of other psychiatric disorders such as bipolar disorder, anxiety disorders, and obsessive-compulsive disorder. In addition, Brexpiprazole has been studied for its effects on cognitive function and its potential use in the treatment of Alzheimer's disease.

特性

分子式

C20H22BrFN2OS

分子量

437.4 g/mol

IUPAC名

2-[4-(3-bromo-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol

InChI

InChI=1S/C20H22BrFN2OS/c21-15-2-4-19-17(12-15)18(24-7-5-23(6-8-24)9-10-25)11-14-1-3-16(22)13-20(14)26-19/h1-4,12-13,18,25H,5-11H2

InChIキー

LDEZXABKDITBRB-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCO)C2CC3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)Br

正規SMILES

C1CN(CCN1CCO)C2CC3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。